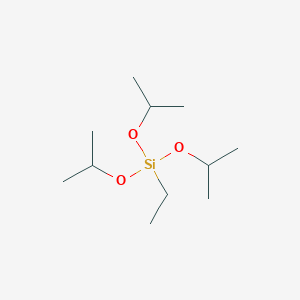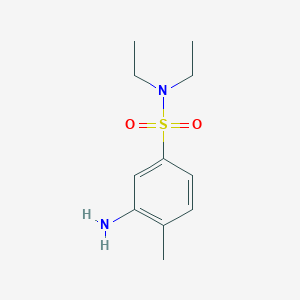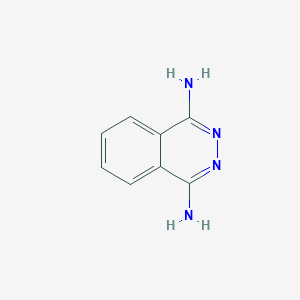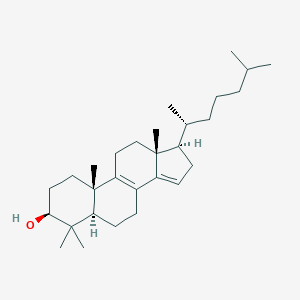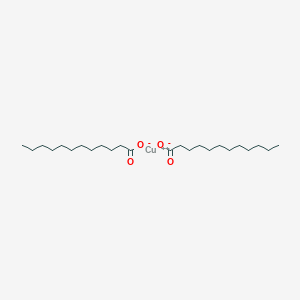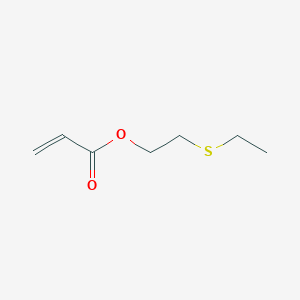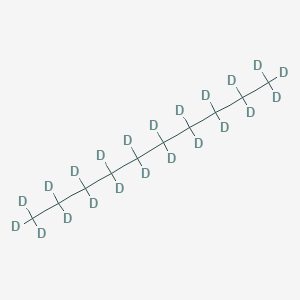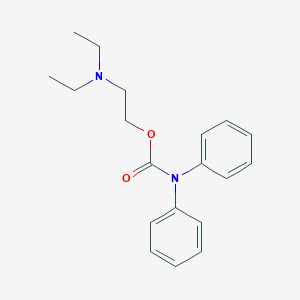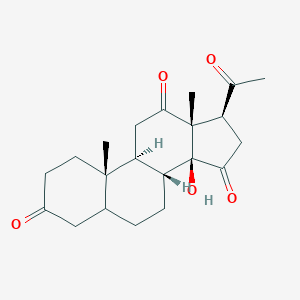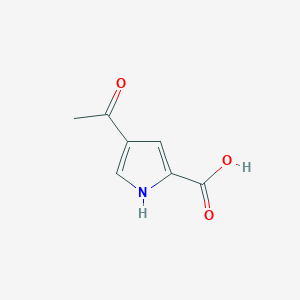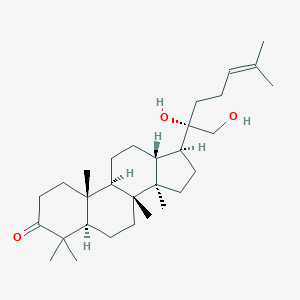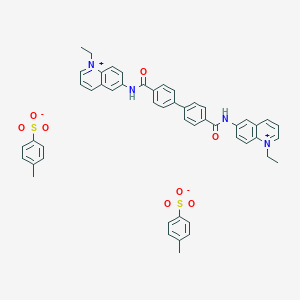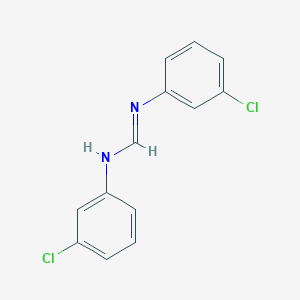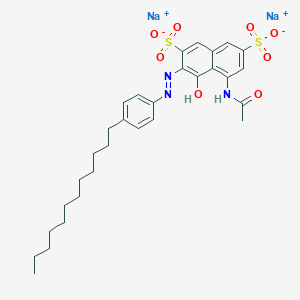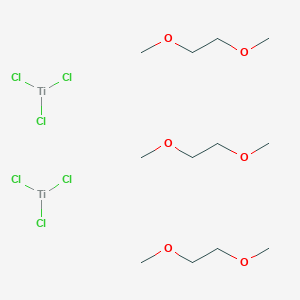
1,2-Dimethoxyethane;trichlorotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxyethane;trichlorotitanium: is a coordination compound that combines the properties of 1,2-dimethoxyethane and trichlorotitanium. 1,2-Dimethoxyethane, also known as ethylene glycol dimethyl ether, is a colorless, aprotic liquid ether used primarily as a solvent. Trichlorotitanium is a titanium compound with three chlorine atoms, often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxyethane is typically synthesized by the reaction of dimethyl ether with ethylene oxide under controlled conditions . The reaction is as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Industrial Production Methods: Industrial production of 1,2-dimethoxyethane involves the same reaction but on a larger scale, often using catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethoxyethane;trichlorotitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides.
Reduction: It can participate in reduction reactions, especially in organometallic chemistry.
Substitution: It can undergo substitution reactions where the chlorine atoms in trichlorotitanium are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium naphthalide or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Peroxides.
Reduction: Reduced titanium compounds.
Substitution: Substituted titanium complexes.
Applications De Recherche Scientifique
Chemistry: 1,2-Dimethoxyethane;trichlorotitanium is widely used as a solvent and ligand in organometallic chemistry. It is particularly useful in Grignard reactions, Suzuki reactions, and Stille couplings .
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and complexes can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of lithium batteries, polysilicones, and as a solvent for various chemical processes .
Mécanisme D'action
The mechanism of action of 1,2-dimethoxyethane;trichlorotitanium involves its ability to act as a bidentate ligand, coordinating with metal cations. This coordination facilitates various chemical reactions, including reductions and substitutions, by stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
- Dimethoxymethane
- Ethylene glycol
- 1,4-Dioxane
- Diethylene glycol dimethyl ether
Uniqueness: 1,2-Dimethoxyethane;trichlorotitanium is unique due to its combination of properties from both 1,2-dimethoxyethane and trichlorotitanium. This combination allows it to act as both a solvent and a reactive intermediate in various chemical reactions, making it highly versatile in both laboratory and industrial settings .
Propriétés
IUPAC Name |
1,2-dimethoxyethane;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLUXGPRBOATH-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl6O6Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18557-31-8 |
Source


|
| Record name | Hexachlorotris[μ-[1,2-di(methoxy-κO)ethane]]dititanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18557-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
